molecular formula C10H11NO5 B11882633 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone CAS No. 102652-87-9

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

Cat. No.: B11882633
CAS No.: 102652-87-9
M. Wt: 225.20 g/mol
InChI Key: ZGDIGYSVMZINGW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone typically involves the nitration of 2,4-dimethoxyacetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the desired position on the aromatic ring .

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups under strong oxidative conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar compounds to 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone include:

  • 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone
  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
  • 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone

These compounds share similar structural features but differ in the positions of the methoxy and nitro groups on the aromatic ring. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

CAS No.

102652-87-9

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

1-(2,4-dimethoxy-3-nitrophenyl)ethanone

InChI

InChI=1S/C10H11NO5/c1-6(12)7-4-5-8(15-2)9(11(13)14)10(7)16-3/h4-5H,1-3H3

InChI Key

ZGDIGYSVMZINGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)[N+](=O)[O-])OC

Origin of Product

United States

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